![molecular formula C13H14N4S B4396244 3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B4396244.png)
3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile
Vue d'ensemble
Description
3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Méthodes De Préparation
The synthesis of 3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile typically involves multiple steps. One common method starts with the alkylation of 1,2,4-triazole-3-thiol using 2-bromo-1,1-diethoxyethane in a basic medium provided by cesium carbonate . The reaction follows a nucleophilic substitution mechanism via the sulfur atom. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfur atom in the triazole ring.
Common reagents and conditions used in these reactions include basic or acidic environments, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Mécanisme D'action
The exact mechanism of action of 3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile is not fully understood. it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, it inhibits enzymes involved in cell division, leading to cell death. In fungi, it inhibits enzymes involved in cell wall synthesis, leading to fungal cell death .
Comparaison Avec Des Composés Similaires
3-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant with a different mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-2-17-12(11-7-4-3-5-8-11)15-16-13(17)18-10-6-9-14/h3-5,7-8H,2,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUTRBCHGSWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


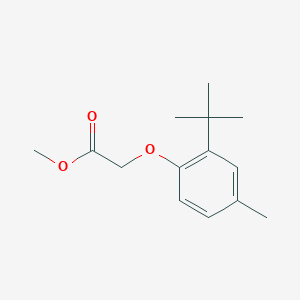
![2-(BENZENESULFONYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4396173.png)
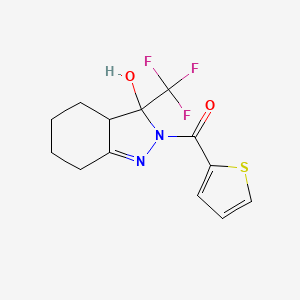
![2-Methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B4396184.png)

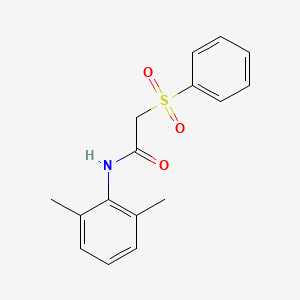
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B4396193.png)
![3-[5-(2-fluorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4396195.png)
![N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4396203.png)
![4-ethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4396210.png)
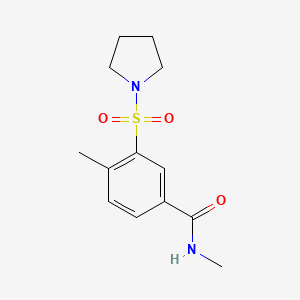
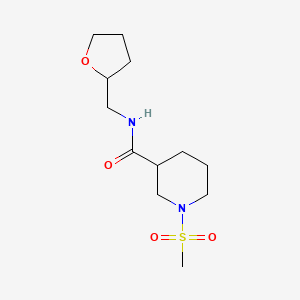
![4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE](/img/structure/B4396243.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4396260.png)
